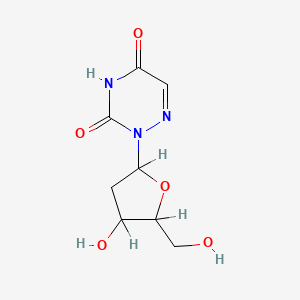
10-Hydroxy-codeine
Übersicht
Beschreibung
10-Hydroxycodeine is a compound with the molecular formula C18H21NO4 . It is also known by its IUPAC name, (5α,6α)-3-Methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6,10-diol . It is related to codeine and hydrocodone, which are semi-synthetic opioids used to treat pain and as a cough suppressant .
Synthesis Analysis
The biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA), which is structurally similar to 10-Hydroxycodeine, has been studied. The process involves a two-step whole-cell catalysis method. In the first step, the conversion rate of the intermediate product trans-2-decenoic acid could reach 93.1% by combining transporter overexpression and permeation technology strategies . In the second step, NAD(P)H was regenerated by overexpressing a glucose dehydrogenase with the P450 enzyme in Escherichia coli, improving the catalytic performance of the trans-2-decenoic acid terminal hydroxylation .
Molecular Structure Analysis
The molecular structure of 10-Hydroxycodeine consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 315.364 Da and the monoisotopic mass is 315.147064 Da .
Wissenschaftliche Forschungsanwendungen
Transformation Pathway in Wastewater Treatment
10-Hydroxy-codeine, as a transformation product of codeine, has been identified in studies exploring the biotransformation of codeine in biological wastewater treatments. The research by Wick, Wagner, and Ternes (2011) demonstrates that codeine, when exposed to activated sludge, undergoes various chemical transformations leading to the formation of this compound among other products. This process is indicative of the complex pathways opiates undergo in wastewater systems, suggesting broader implications for environmental science and technology (Wick, Wagner, & Ternes, 2011).
Pharmacogenetic Implications
The pharmacogenetic implications of codeine and its metabolites like this compound are notable. Cascorbi (2018) discusses the polymorphic enzyme CYP2D6, responsible for the bioactivation of codeine into morphine and potentially this compound. Understanding the genetic factors influencing this process is crucial for personalized medicine, especially considering the varied analgesic responses and potential side effects in patients (Cascorbi, 2018).
Analytical Chemistry and Drug Testing
This compound also plays a role in the field of analytical chemistry and drug testing. For example, Vojta et al. (2015) developed a method for separating and determining impurities in pharmaceutical products containing codeine. This method enables the identification of this compound, among other impurities, thus ensuring the purity and safety of pharmaceutical preparations (Vojta, Hanzlik, Jedlička, & Coufal, 2015).
Environmental Stability and Oxidation Studies
Research on the stability and oxidation products of codeine, including this compound, provides insights into the environmental impact and degradation pathways of these substances. Ahmed (2013) investigated the compounds resulting from storing codeine solutions under various conditions, identifying this compound as a significant oxidation product. This study offers valuable data for pharmaceutical industries and environmental scientists concerning the stability and safe handling of opiates (Ahmed, 2013).
Safety and Hazards
10-Hydroxycodeine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, it is advised to rinse the mouth with water, not induce vomiting, and seek immediate medical attention .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQZOCAKDGPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903715 | |
| Record name | NoName_4446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1777-89-5 | |
| Record name | 10-HYDROXY-CODEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1777-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















